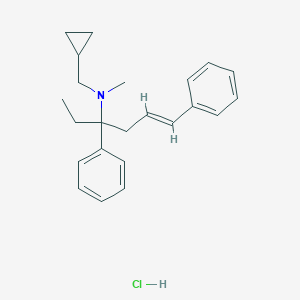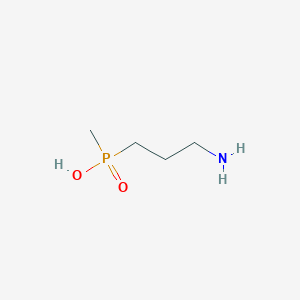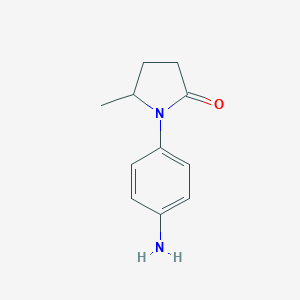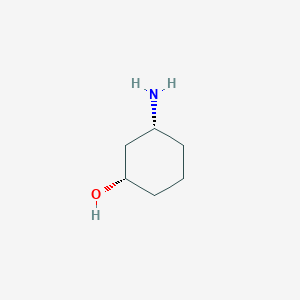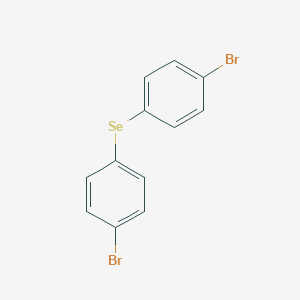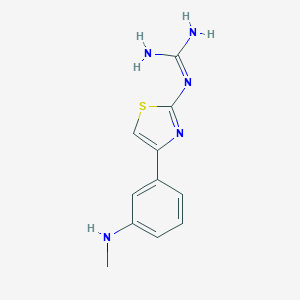
2-Guanidino-4-(3-methylamino-phenyl)-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Guanidino-4-(3-methylamino-phenyl)-thiazole, also known as GMCT, is a synthetic compound that has been widely studied for its potential applications in the field of biomedical research. This molecule belongs to the family of guanidine derivatives, which are known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may prevent the spread of cancer cells and reduce tumor growth.
生化和生理效应
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may have a protective effect against oxidative stress, which is known to play a role in the development of many diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. One area of interest is the development of new cancer therapies based on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Researchers are also interested in exploring the neuroprotective effects of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 2-Guanidino-4-(3-methylamino-phenyl)-thiazole that may improve its solubility and other properties. Overall, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is a promising compound that has the potential to make a significant contribution to the field of biomedical research.
合成方法
The synthesis of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole involves the reaction of 3-methyl-4-nitroaniline with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The amine is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. The purity of the final product can be improved by recrystallization using a suitable solvent.
科学研究应用
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
88541-11-1 |
|---|---|
产品名称 |
2-Guanidino-4-(3-methylamino-phenyl)-thiazole |
分子式 |
C11H13N5S |
分子量 |
247.32 g/mol |
IUPAC 名称 |
2-[4-[3-(methylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-14-8-4-2-3-7(5-8)9-6-17-11(15-9)16-10(12)13/h2-6,14H,1H3,(H4,12,13,15,16) |
InChI 键 |
FWRFJIGHPFOHHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
规范 SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
同义词 |
[4-[3-(Methylamino)phenyl]-2-thiazolyl]guanidine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
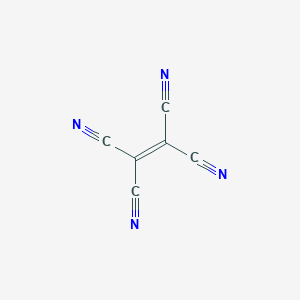
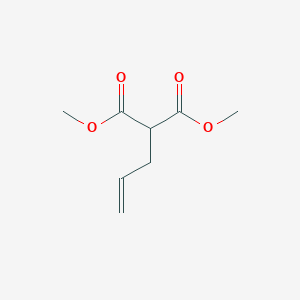
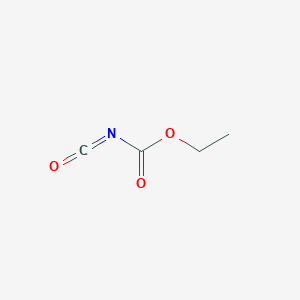
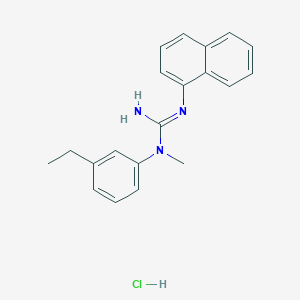
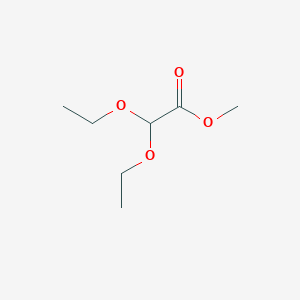
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
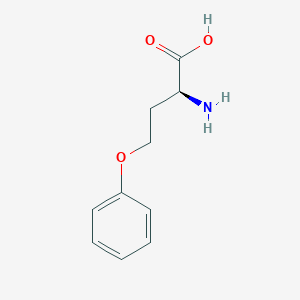
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
